molecular formula C8H5ClF3N3 B15122513 5-Chloro-6-(2,2,2-trifluoroethylamino)pyridine-3-carbonitrile

5-Chloro-6-(2,2,2-trifluoroethylamino)pyridine-3-carbonitrile

Cat. No.: B15122513
M. Wt: 235.59 g/mol
InChI Key: GWDOQNJDVHLDGO-UHFFFAOYSA-N
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Description

5-Chloro-6-(2,2,2-trifluoroethylamino)pyridine-3-carbonitrile is an organic compound that features a pyridine ring substituted with a chloro group, a trifluoroethylamino group, and a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-6-(2,2,2-trifluoroethylamino)pyridine-3-carbonitrile typically involves the reaction of 5-chloro-6-aminopyridine-3-carbonitrile with 2,2,2-trifluoroethylamine under suitable conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-6-(2,2,2-trifluoroethylamino)pyridine-3-carbonitrile can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents would be required.

    Coupling Reactions: It can be involved in coupling reactions such as Suzuki-Miyaura coupling, where the pyridine ring can be functionalized further.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium carbonate in solvents like DMF or DMSO.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium phosphate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

5-Chloro-6-(2,2,2-trifluoroethylamino)pyridine-3-carbonitrile has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in pharmaceuticals, particularly in the design of drugs with specific biological activities.

    Industry: Utilized in the production of agrochemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5-Chloro-6-(2,2,2-trifluoroethylamino)pyridine-3-carbonitrile depends on its specific application. In pharmaceuticals, it may interact with biological targets such as enzymes or receptors, modulating their activity. The trifluoroethylamino group can enhance the compound’s lipophilicity and metabolic stability, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-6-aminopyridine-3-carbonitrile: A precursor in the synthesis of the target compound.

    2,2,2-Trifluoroethylamine: A reagent used in the synthesis.

    Trifluoromethylpyridines: Compounds with similar structural motifs and applications.

Uniqueness

5-Chloro-6-(2,2,2-trifluoroethylamino)pyridine-3-carbonitrile is unique due to the presence of both a trifluoroethylamino group and a carbonitrile group on the pyridine ring. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications.

Properties

Molecular Formula

C8H5ClF3N3

Molecular Weight

235.59 g/mol

IUPAC Name

5-chloro-6-(2,2,2-trifluoroethylamino)pyridine-3-carbonitrile

InChI

InChI=1S/C8H5ClF3N3/c9-6-1-5(2-13)3-14-7(6)15-4-8(10,11)12/h1,3H,4H2,(H,14,15)

InChI Key

GWDOQNJDVHLDGO-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=C1Cl)NCC(F)(F)F)C#N

Origin of Product

United States

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